4-Bromo-2-cyano-6-nitrophenylacetic acid

Overview

Description

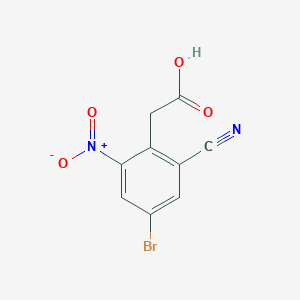

4-Bromo-2-cyano-6-nitrophenylacetic acid is an organic compound with the molecular formula C9H5BrN2O4 This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-6-nitrophenylacetic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Catalysts and advanced purification techniques like crystallization or chromatography are often employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-6-nitrophenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

Reduction: Hydrogen gas, palladium on carbon, solvents (e.g., ethanol), room temperature to moderate heating.

Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: 4-Amino-2-cyano-6-nitrophenylacetic acid.

Oxidation: 4-Bromo-2-carboxy-6-nitrophenylacetic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-2-cyano-6-nitrophenylacetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems. It serves as a model compound for understanding the interactions and toxicity of similar substances.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of multiple functional groups provides opportunities for designing molecules with specific biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties required in various applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-6-nitrophenylacetic acid depends on its specific application. In chemical reactions, the bromine, cyano, and nitro groups participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-cyano-6-nitrophenylacetic acid

- 4-Bromo-2-cyano-6-aminophenylacetic acid

- 4-Bromo-2-carboxy-6-nitrophenylacetic acid

Uniqueness

4-Bromo-2-cyano-6-nitrophenylacetic acid is unique due to the combination of bromine, cyano, and nitro groups on the phenylacetic acid backbone. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. For example, the presence of the nitro group can significantly influence the compound’s electronic properties and reactivity in substitution and reduction reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-cyano-6-nitrophenylacetic acid, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves bromination and nitration of phenylacetic acid derivatives. A common approach is to start with substituted phenylacetic acid precursors, where bromination is achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–5°C to avoid side reactions). Subsequent nitration requires careful stoichiometry of HNO₃/H₂SO₄ mixtures to prevent over-nitration. The cyano group can be introduced via nucleophilic substitution using KCN or CuCN in polar aprotic solvents (e.g., DMF) at 60–80°C. Critical parameters include:

- Temperature control during bromination to minimize polybromination .

- Reagent purity (e.g., anhydrous conditions for nitration to avoid hydrolysis) .

- Reaction time optimization for cyano group introduction to balance yield and byproduct formation .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR spectroscopy : ¹H NMR will show distinct signals for the aromatic protons (δ 7.5–8.5 ppm, split due to nitro and bromo substituents) and the acetic acid side chain (δ 3.6–4.0 ppm for the CH₂ group). ¹³C NMR confirms the cyano group (δ 110–120 ppm) .

- IR spectroscopy : Key peaks include the C≡N stretch (~2240 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve the compound (retention time ~8–10 min). MS in negative ion mode detects [M−H]⁻ at m/z 293 (C₉H₅BrN₂O₄⁻) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and cyano groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, activating the bromo substituent for Suzuki-Miyaura coupling by polarizing the C–Br bond. However, steric hindrance from the ortho-nitro group can reduce coupling efficiency. To mitigate this:

- Use bulky palladium catalysts (e.g., XPhos Pd G3) to enhance selectivity .

- Optimize solvent systems (e.g., toluene/water mixtures) to improve solubility of aryl boronic acids .

The cyano group stabilizes intermediates via resonance but may participate in unintended side reactions (e.g., hydrolysis to amides under acidic conditions). Pre-treatment with molecular sieves or using non-aqueous conditions is recommended .

Q. What experimental strategies resolve contradictions in thermal stability data for nitro-substituted arylacetic acids?

Methodological Answer: Conflicting thermal stability reports often arise from differences in purity or analytical methods. To address this:

- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. For this compound, expect decomposition >200°C based on analogous nitro-phenylacetic acids .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., nitrophenol derivatives) indicate hydrolytic instability .

- Control crystallinity : Recrystallize from ethanol/water to ensure consistent polymorphic forms, as amorphous phases may degrade faster .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: A 2³ factorial design evaluates three factors: catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity (DMF vs. THF). Responses include yield and purity. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Catalyst loading | 0.5 mol% | 2 mol% |

| Temperature | 60°C | 100°C |

| Solvent | THF | DMF |

Analysis of variance (ANOVA) identifies significant interactions. Pilot studies show DMF increases yield by 15% due to better solubility, but higher temperatures (>80°C) promote cyano group hydrolysis. Optimal conditions: 1.5 mol% catalyst, 70°C, DMF .

Q. What mechanistic insights explain the acid-catalyzed decomposition pathways of this compound?

Methodological Answer: Under acidic conditions (pH < 3), the acetic acid side chain undergoes protonation, weakening the adjacent C–Br bond. This facilitates debromination (forming 2-cyano-6-nitrophenylacetic acid) or ring nitration via intermolecular electrophilic attack. Isotopic labeling (¹⁸O in H₂O) confirms hydrolysis of the cyano group to an amide intermediate. Mitigation strategies:

- Use buffered conditions (pH 5–6) during storage .

- Add radical scavengers (e.g., BHT) to suppress free-radical decomposition .

Q. How do computational methods predict the environmental fate of this compound?

Methodological Answer:

- QSPR models : Predict biodegradation half-lives using descriptors like logP (estimated at 2.1) and molar refractivity. High logP suggests moderate persistence in soil .

- DFT calculations : Evaluate hydrolysis activation energies. The nitro group increases electron deficiency, slowing hydrolysis compared to non-nitro analogs .

- Ecotoxicity profiling : Use EPI Suite to estimate LC₅₀ for aquatic organisms. Predicted LC₅₀ for Daphnia magna is 12 mg/L, indicating moderate toxicity .

Properties

IUPAC Name |

2-(4-bromo-2-cyano-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c10-6-1-5(4-11)7(3-9(13)14)8(2-6)12(15)16/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJHOBWVJGJDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)CC(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.